
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where rubidium ion (Rb+) is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications, including catalysis and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of rubidium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rubidium salts and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with continuous monitoring of temperature, pH, and concentration .
化学反応の分析
Types of Reactions
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rubidium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different rubidium complexes.
Substitution: The ligand can be substituted with other β-diketonates or similar ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketonates in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields rubidium oxide, while substitution reactions produce various rubidium β-diketonate complexes .
科学的研究の応用
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other rubidium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in ion transport and signaling.
Medicine: Explored for its potential therapeutic applications, including as a radiopharmaceutical agent.
Industry: Utilized in material science for the development of advanced materials and coatings.
作用機序
The mechanism of action of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the coordination of the rubidium ion with the β-diketonate ligand. This coordination stabilizes the rubidium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or ion transport .
類似化合物との比較
Similar Compounds
- Potassium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Sodium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Lithium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Uniqueness
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to the specific properties imparted by the rubidium ion. Compared to its potassium, sodium, and lithium counterparts, the rubidium complex exhibits different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science .
特性
分子式 |
C11H19O2Rb |
|---|---|
分子量 |
268.73 g/mol |
IUPAC名 |
rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
InChIキー |
RWNZQYDNGOYIAK-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B14082174.png)
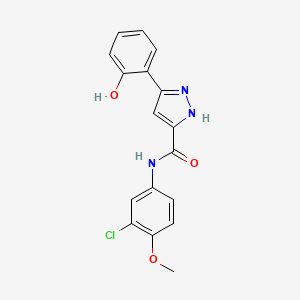
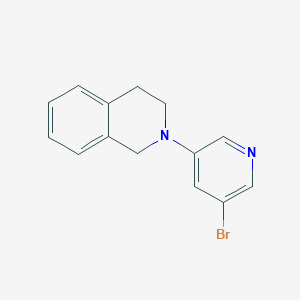
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)
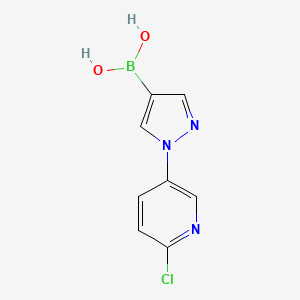

![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)

![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)

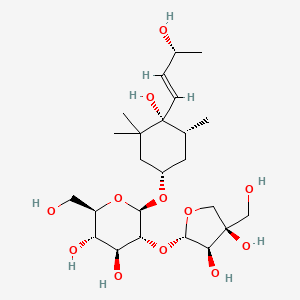

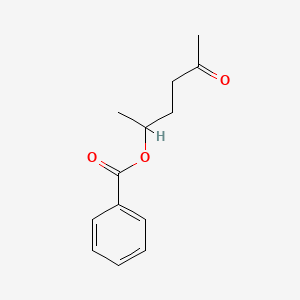
![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
